molecular formula C7H7Cl2NO B3040534 2-(2,6-Dichloropyridin-3-yl)ethanol CAS No. 214617-42-2

2-(2,6-Dichloropyridin-3-yl)ethanol

Cat. No.: B3040534
CAS No.: 214617-42-2
M. Wt: 192.04 g/mol
InChI Key: XVJCDDDOFJAABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichloropyridin-3-yl)ethanol (CAS 214617-42-2) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol , this compound features a pyridine ring system bearing chlorine substituents at the 2 and 6 positions, and an ethanol functional group at the 3 position. This structure makes it a versatile precursor for the synthesis of more complex molecules. Research into dichloropyridine derivatives is a prominent area in pharmaceutical development, particularly in the exploration of kinase inhibitors . For instance, similar structural motifs have been utilized in the development of highly selective inhibitors for targets like Mitogen-activated protein kinase kinase 4 (MKK4), a key enzyme investigated for its role in liver regeneration and the treatment of degenerative liver diseases . As such, this compound serves as a critical intermediate for researchers constructing compound libraries and exploring new chemical entities in hit-to-lead and lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(3-4-11)7(9)10-6/h1-2,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJCDDDOFJAABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 2-(2,6-Dichloropyridin-3-yl)ethanol

The rational design of a synthetic route to this compound involves a retrosynthetic analysis that disconnects the target molecule into readily available starting materials. The primary considerations include the robust nature of the dichloropyridine core and the strategic introduction of the ethanol (B145695) side chain at the 3-position of the pyridine (B92270) ring.

The foundation of the synthesis is the pyridine ring, substituted with chlorine atoms at the 2- and 6-positions. This core structure dictates the reactivity and the subsequent functionalization steps.

The most direct precursor is 2,6-dichloropyridine (B45657), an important industrial intermediate. wikipedia.orggoogle.com It is typically produced through the high-temperature chlorination of pyridine, where 2-chloropyridine (B119429) is an intermediate. wikipedia.org This white, solid compound serves as a versatile starting point for more complex molecules used in pharmaceuticals and agrochemicals. wikipedia.orggoogle.com

For functionalization at the 3-position, a derivative of 2,6-dichloropyridine bearing a handle for chemical reactions is often more practical. Halogenated derivatives, such as 3-bromo-2,6-dichloropyridine (B1287612), are particularly useful. The bromine atom at the 3-position can be selectively converted into an organometallic reagent, enabling the formation of a new carbon-carbon bond without disturbing the chlorine atoms at the 2- and 6-positions. Other potential precursors include those with existing carbon-based functional groups at the 3-position, such as 2,6-dichloropyridine-3-carbonitrile (B1315141) or 2,6-dichloropyridine-3-carboxylic acid, which can be chemically modified to yield the desired ethanol side chain. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of Potential Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
2,6-Dichloropyridine2402-78-0C₅H₃Cl₂N147.99Core heterocyclic structure. wikipedia.org
3-Bromo-2,6-dichloropyridine866755-20-6C₅H₂BrCl₂N226.89Allows for selective metallation at C3. oakwoodchemical.combldpharm.com
2,6-Dichloropyridine-3-carboxylic acid38496-18-3C₆H₃Cl₂NO₂192.00Carbonyl group can be reduced. sigmaaldrich.com
2,6-Dichloropyridine-3-carbonitrile40381-90-6C₆H₂Cl₂N₂173.00Nitrile group can be hydrolyzed and reduced. sigmaaldrich.com

With a suitable precursor selected, the next critical step is the introduction of the 2-hydroxyethyl (-CH₂CH₂OH) group. There are two primary strategies for achieving this transformation:

Direct Introduction: This approach involves a one-pot reaction where the two-carbon ethanol unit is installed. A powerful method is the reaction of a 3-metallated 2,6-dichloropyridine (e.g., an organolithium or Grignard reagent) with ethylene (B1197577) oxide. The nucleophilic carbon of the organometallic attacks one of the carbon atoms of the epoxide ring, forcing it to open and form a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol.

Stepwise Introduction via a Carbonyl Intermediate: An alternative and highly common strategy involves first forming a carbon-carbon bond to introduce a two-carbon chain with a carbonyl group. For instance, a 3-metallated 2,6-dichloropyridine can react with an electrophile like acetyl chloride or ethyl chloroformate to generate a ketone (3-acetyl-2,6-dichloropyridine) or an ester (ethyl 2,6-dichloropyridine-3-carboxylate), respectively. This carbonyl intermediate is then selectively reduced in a separate step to the desired ethanol functionality. This two-step approach often provides greater control and is compatible with a wider range of starting materials.

The strategic approaches outlined above are realized through specific and well-documented chemical reactions. Nucleophilic additions are key for bond formation, and selective reductions are crucial for finalizing the synthesis.

The creation of the carbon-carbon bond at the 3-position of the pyridine ring is most effectively achieved through nucleophilic addition, typically involving an organometallic intermediate.

A common method is the formation of a Grignard reagent. youtube.com Starting from 3-bromo-2,6-dichloropyridine, reaction with magnesium metal inserts the magnesium between the carbon and bromine atoms, forming 2,6-dichloro-3-pyridylmagnesium bromide. oakwoodchemical.com This organometallic species is a potent nucleophile. Its reaction with an electrophile like ethylene oxide provides a direct route to the target compound. The nucleophilic pyridyl ring attacks the epoxide, and subsequent protonation of the intermediate alkoxide with a mild acid (e.g., H₃O⁺) yields this compound.

Alternatively, a lithium-halogen exchange can be performed on 3-bromo-2,6-dichloropyridine using an organolithium reagent like n-butyllithium at low temperatures. This generates the highly reactive 3-lithio-2,6-dichloropyridine intermediate. This species can then react with various electrophiles to form the necessary two-carbon side chain. For example:

Reaction with Ethylene Oxide: Similar to the Grignard route, this reaction directly forms the ethanol side chain upon workup.

Reaction with Acetaldehyde: This would form the secondary alcohol, 1-(2,6-dichloropyridin-3-yl)ethanol, not the desired product.

Reaction with an Ester or Acid Chloride: This would form a ketone precursor, which requires a subsequent reduction step as detailed below.

When the synthetic strategy proceeds through a carbonyl intermediate, such as an ester like ethyl 2,6-dichloropyridine-3-acetate, a selective reduction is required to obtain the primary alcohol. The choice of reducing agent is critical to ensure that only the carbonyl group is reduced, leaving the aromatic ring and its chloro-substituents intact.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comdoubtnut.com The mechanism for ester reduction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. masterorganicchemistry.com This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the final alcohol. masterorganicchemistry.com Due to its high reactivity, the reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a careful aqueous workup.

While highly effective, LiAlH₄ is non-selective and can also reduce other functional groups. masterorganicchemistry.com For the reduction of a ketone precursor (e.g., 3-acetyl-2,6-dichloropyridine), a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) could potentially be used. However, for esters, the stronger reducing power of LiAlH₄ is generally necessary. doubtnut.comrsc.org

Table 2: Comparison of Selected Reduction Methods for Carbonyl Precursors

Reducing AgentAbbreviationTypical SubstratesSolventKey Characteristics
Lithium Aluminum HydrideLiAlH₄Esters, Carboxylic Acids, Ketones, AldehydesAnhydrous Ether, THFVery powerful and reactive; reduces a wide range of functional groups. masterorganicchemistry.com
Sodium BorohydrideNaBH₄Ketones, AldehydesMethanol, EthanolMilder and more selective; generally does not reduce esters or carboxylic acids.

Derivatization and Functionalization of this compound

Modifications and Diversification of the Dichloropyridine Core

The 2,6-dichloropyridine core serves as a versatile platform for a variety of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Strategies for the selective functionalization of dichloropyridines are crucial for accessing a wide range of derivatives.

One common approach involves the deprotonation of the pyridine ring followed by reaction with an electrophile. For instance, the use of strong bases like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) can lead to the formation of lithiated intermediates. researchgate.net The position of lithiation on the 2,6-dichloropyridine ring can be influenced by the choice of base and reaction conditions. While mixtures of 3- and 4-substituted products can form, the use of phenyllithium (B1222949) or extended reaction times with LDA tends to favor substitution at the 3-position. researchgate.net

Another powerful method for diversifying the dichloropyridine core is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, introducing a wide array of substituents. For example, Sonogashira coupling reactions can be employed to introduce ethynyl (B1212043) groups onto the pyridine ring. beilstein-journals.org

Furthermore, nucleophilic aromatic substitution (SNAr) reactions provide a pathway for replacing the chloro substituents with other nucleophiles. The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, facilitates these reactions. mdpi.com This allows for the introduction of alkoxy, amino, and other functional groups, leading to a broad spectrum of derivatives. mdpi.comresearchgate.net

The following table summarizes some of the key methods for modifying the 2,6-dichloropyridine core:

Reaction Type Reagents/Catalysts Outcome Reference
Deprotonation/LithiationLDA, sec-BuLi, PhenyllithiumIntroduction of substituents at the 3- or 4-position researchgate.net
Palladium-Catalyzed Cross-CouplingPd catalysts (e.g., Pd(PPh₃)₄), CuIFormation of C-C and C-heteroatom bonds beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr)Various nucleophiles (e.g., alkoxides, amines)Replacement of chloro substituents mdpi.comresearchgate.net

Synthesis of Analogues with Targeted Structural Variations

Building upon the foundational methodologies, the synthesis of analogues of this compound with specific structural changes is a key area of research. These variations are often designed to explore structure-activity relationships in medicinal chemistry or to fine-tune the properties of materials. nih.gov

For instance, a series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these complex molecules often involves multi-step sequences, starting from simpler pyridine precursors. Structure-activity relationship studies of these analogues have revealed that specific moieties, such as a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) group, can be crucial for their biological function. nih.gov

The synthesis of energetic materials based on the pyridine scaffold also relies on the targeted introduction of specific functional groups. For example, the synthesis of 4-amino-2,6-dichloropyridine (B16260) and its subsequent derivatization can lead to fully substituted energetic pyridine materials. researchgate.net

The table below presents examples of synthesized analogues with targeted structural variations:

Analogue Class Key Structural Feature Synthetic Approach Reference
Thienyl-furyl-aryl pyridinesIntroduction of thienyl, furyl, and aryl groupsMulti-step synthesis from pyridine precursors nih.gov
Energetic Pyridine DerivativesIntroduction of nitro and amino groupsOxidation and amination of dichloropyridine researchgate.net
Fused HeterocyclesConstruction of 6/7/6-fused ring systemsInternal redox reaction/inverse electron-demand hetero-Diels–Alder reaction rsc.org

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting the outcomes of new transformations.

Elucidation of Specific Reaction Mechanisms

Detailed mechanistic studies have been conducted on various reactions involving pyridine derivatives. For example, the hydrolysis of α-hydroxythioesters is suggested to proceed through a borate-mediated mechanism where the borate (B1201080) moiety delivers a hydroxide (B78521) group, a reaction directed by the α-hydroxyl group. researchgate.net

In the context of nucleophilic aromatic substitution on pyrimidine (B1678525) rings, which share electronic similarities with pyridines, the second nitrogen atom in the ring decreases electron density and helps stabilize anionic intermediates, thereby increasing reactivity. mdpi.com The formation of products can be the result of competition between different nucleophiles present in the reaction mixture. mdpi.com

For glycosylation reactions, which can be conceptually related to the formation of ether linkages in certain pyridine derivatives, the mechanism can exist on a continuum between SN1- and SN2-like pathways. nih.gov The stereochemical outcome is highly dependent on the stability and reactivity of various intermediates. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanisms. Techniques such as mass spectrometry and various forms of spectroscopy are invaluable in this endeavor.

For instance, in the thermal decomposition of dichlorobispyridinecopper(II) complexes, intermediates such as [CuPyCl₂] and [CuPy₂/₃Cl₂] have been identified and characterized using MALDI-TOF MS, far-IR, and reflectance UV spectroscopy. researchgate.net High-temperature X-ray powder diffraction (HT-XRD) has also been used to analyze intermediates and final products. researchgate.net

In the study of glycosylation reactions, which can serve as a model for understanding reactive intermediates in related systems, various intermediates like glycosyl triflates, dioxolanium ions, and oxocarbenium ions have been characterized using NMR spectroscopy and infrared-ion spectroscopy (IRIS). nih.gov While NMR can detect intermediates in solution, IRIS allows for the study of their gas-phase structures. nih.gov The challenge often lies in the fact that observable intermediates may not be the most reactive species in the pathway. nih.gov

Stereochemical Considerations in Synthetic Transformations

Stereoselectivity is a critical aspect of organic synthesis, particularly when creating chiral molecules for applications in life sciences. numberanalytics.com The spatial arrangement of atoms can dramatically influence a molecule's biological activity. upol.cz

In the synthesis of complex molecules, controlling the relative and absolute stereochemistry is paramount. For example, the stereoselective synthesis of 6/7/6-fused heterocycles with multiple stereocenters has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence. rsc.org This method allows for the one-shot construction of a complex heterocyclic structure with high control over its stereoselectivity. rsc.org

Strategies for achieving stereocontrol include the use of chiral substrates, chiral reagents, and chiral catalysts. upol.cz Understanding the factors that govern facial selectivity in reactions, such as the Felkin-Anh model, is also crucial for predicting and controlling the stereochemical outcome. youtube.com

Iii. Spectroscopic and Structural Elucidation

Comprehensive Spectroscopic Characterization Techniques

A detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra is crucial for confirming the molecular structure of 2-(2,6-Dichloropyridin-3-yl)ethanol. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethanol (B145695) side chain, with specific chemical shifts (δ, in ppm) and coupling constants (J, in Hz) that confirm their connectivity. The ¹³C NMR spectrum would complement this by identifying all unique carbon environments within the molecule.

Despite extensive searches for "this compound ¹H NMR" and "this compound ¹³C NMR", no published experimental data containing specific peak assignments and coupling constants for this compound could be located. While data exists for related structures like 2,6-dichloropyridine (B45657) chemicalbook.com and other pyridine derivatives, this information cannot be extrapolated to provide an accurate and scientifically valid characterization for the title compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Analysis Predicted Chemical Shift (δ) Range (ppm) Notes
¹H NMR (Aromatic) 7.0 - 8.5 Signals corresponding to the two protons on the dichloropyridine ring.
¹H NMR (Aliphatic CH₂) 2.5 - 4.0 Two triplet signals expected for the two methylene (B1212753) groups in the ethanol side chain.
¹H NMR (Hydroxyl) Variable A broad singlet, position dependent on solvent and concentration.
¹³C NMR (Aromatic) 110 - 160 Signals for the five carbons of the pyridine ring.
¹³C NMR (Aliphatic) 30 - 70 Signals for the two carbons of the ethanol side chain.

Note: This table represents generalized predictions. Actual experimental data is required for definitive structural confirmation and is not currently available.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, key expected vibrational bands would include a broad O-H stretch for the alcohol group (typically around 3200-3600 cm⁻¹ in the IR spectrum), C-H stretches for the aromatic and aliphatic portions, C-O stretching, and characteristic vibrations for the dichloropyridine ring, including C-Cl stretches.

A specific search for experimental IR and Raman spectra for this compound did not yield any results. While general IR data for ethanol and related compounds are available, they are not specific to the target molecule. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The dichloropyridine ring in this compound constitutes the primary chromophore. An analysis would reveal the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's electronic structure.

No experimental UV-Vis absorption spectra specifically for this compound were found in the reviewed literature.

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₇H₇Cl₂NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would also be expected to show a characteristic isotopic pattern for the two chlorine atoms (a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks).

A search for published mass spectra or fragmentation data for this compound was unsuccessful. Therefore, no experimental data for its molecular ion peak or fragmentation pathways can be presented.

Advanced Structural Analysis through X-ray Crystallography

A search of crystallographic databases, including inquiries for a Crystallographic Information File (CIF) for this compound, did not locate any published crystal structure data. While structures for other pyridine derivatives have been reported, researchgate.netnih.gov this information is not applicable to the specific molecule of interest.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,6-Dichloropyridine

Analysis of Crystal Packing and Intermolecular Interactions

The hydroxyl (-OH) group in this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). In the solid state, it is highly probable that these molecules will form extensive hydrogen-bonding networks. The hydroxyl group of one molecule can donate its proton to the nitrogen atom of the pyridine ring or to an oxygen atom of a neighboring molecule, leading to the formation of chains or more complex three-dimensional arrays. The presence of a hydroxyl group is known to influence hydrogen-bonding interactions and solubility. mdpi.com

O-H···N Interactions: The pyridine nitrogen is a strong hydrogen bond acceptor. It is anticipated that a significant interaction in the crystal structure will be the formation of a hydrogen bond between the hydroxyl proton of one molecule and the nitrogen atom of an adjacent molecule.

O-H···O Interactions: Molecules may also link together through hydrogen bonds between the hydroxyl group of one molecule and the hydroxyl oxygen of another, forming chains of molecules.

Interaction Type Donor Acceptor Typical Distance (Å)
IntermolecularO-HN (pyridine)2.7 - 3.1
IntermolecularO-HO (hydroxyl)2.6 - 3.0

This table presents predicted hydrogen bond interactions and typical distances based on related structures.

The chlorine atoms on the pyridine ring introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, the chlorine atoms can act as halogen bond donors.

C-Cl···N/O Interactions: The chlorine atoms could form halogen bonds with the nitrogen atom of the pyridine ring or the oxygen atom of the hydroxyl group of neighboring molecules. These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing the crystal packing arrangement. The formation of a three-center halogen bond is also a possibility. researchgate.net

Interaction Type Donor Atom Acceptor Atom Typical Distance (Å)
Halogen BondClN3.0 - 3.5
Halogen BondClO3.0 - 3.4

This table presents predicted halogen bond interactions and typical distances based on related structures.

The pyridine ring in this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, pyridine rings of adjacent molecules are likely to arrange in a parallel or offset fashion to maximize these stabilizing interactions.

Parallel-Displaced and T-shaped Interactions: It is common for aromatic rings in crystal structures to adopt a parallel-displaced arrangement, where the rings are parallel but not directly on top of each other, or a T-shaped (edge-to-face) arrangement. The centroid-to-centroid distance between interacting rings is a key parameter in defining these interactions. researchgate.net In some related structures, π-π interactions with centroid-centroid distances around 3.57 Å have been observed. sigmaaldrich.com

Interaction Type Participating Groups Typical Centroid-Centroid Distance (Å)
π-π StackingPyridine Ring - Pyridine Ring3.5 - 4.0

This table presents predicted π-stacking interactions and typical distances based on related structures.

C-H···Cl and C-H···π Interactions: Weak hydrogen bonds, such as those between a carbon-bound hydrogen and a chlorine atom (C-H···Cl) or the π-system of the pyridine ring (C-H···π), are also expected to contribute to the stability of the crystal lattice.

Interaction Type Donor Acceptor Significance
Van der Waals ForcesAll atomsAll atomsGeneral crystal cohesion
Weak Hydrogen BondC-HClDirectional stabilization
Weak Hydrogen BondC-Hπ-system (Pyridine)Contribution to packing efficiency

This table presents other predicted weak non-covalent interactions.

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in the crystalline state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The key conformational flexibility lies in the torsion angle of the ethanol side chain relative to the pyridine ring.

The orientation of the C-C-O fragment with respect to the plane of the pyridine ring will be a defining feature. In similar structures, the dihedral angle between a substituent group and its parent ring can vary significantly to accommodate crystal packing forces. sigmaaldrich.com Conformational studies on related molecules have shown that even seemingly minor structural changes can lead to different preferred conformations. nih.gov The specific conformation adopted in the solid state will likely be the one that maximizes the strength of the intermolecular hydrogen and halogen bonding networks.

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would arise from different arrangements of the molecules in the crystal lattice, leading to variations in the intermolecular interactions. This could result in different physical properties, such as melting point and solubility.

Furthermore, the presence of strong hydrogen and halogen bond donors and acceptors makes this compound a candidate for co-crystallization. The formation of co-crystals with other molecules could lead to novel solid forms with tailored physical properties. For instance, co-crystallization has been successfully used to improve the solubility of other complex molecules. nih.gov

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of 2,6-dichloropyridine (B45657), DFT calculations, often using the B3LYP hybrid functional combined with various basis sets like 6-311++G(d,p), are employed to predict molecular characteristics. nih.govnih.gov

Theoretical geometry optimization of pyridine (B92270) derivatives is a fundamental step in computational analysis. For related compounds, DFT calculations have been used to determine the most stable conformation by finding the minimum energy structure. nih.gov The process involves calculating bond lengths, bond angles, and dihedral angles. These optimized structural parameters are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. For instance, studies on similar pyridine derivatives have shown that the calculated parameters are generally in good agreement with experimental values. nih.gov The planarity of the pyridine ring is a key feature, although substituents can cause minor deviations. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant descriptor of chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. nih.gov For various pyridine derivatives, these energies are calculated to predict their electronic transitions and reactivity. nih.gov

Table 1: Frontier Molecular Orbital Data (Illustrative for a similar pyridine derivative)

ParameterEnergy (eV)
HOMO-6.8
LUMO-2.1
Energy Gap (ΔE)4.7

Note: This table is illustrative and based on typical values for similar compounds. Actual values for 2-(2,6-Dichloropyridin-3-yl)ethanol would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green areas signify neutral potential. researchgate.net In pyridine derivatives, the nitrogen atom and any electronegative substituents often show as red or yellow regions, indicating them as potential sites for electrophilic interaction. researchgate.net

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Frequencies: Theoretical vibrational frequencies are calculated using methods like DFT. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and Raman spectra. nih.govresearchgate.net These calculations aid in the assignment of vibrational bands to specific functional groups and vibrational modes within the molecule. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). The calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, such as π → π* or n → π* transitions. nih.gov

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative for a similar pyridine derivative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch30633050
C=N stretch16051598
C-Cl stretch850845

Note: This table is illustrative. Specific data for this compound would require dedicated experimental and computational studies.

Chemical Reactivity Descriptors and Computational Prediction

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical basis for understanding and predicting the molecule's behavior in chemical reactions.

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors help in classifying molecules as electrophiles or nucleophiles and in predicting their reactivity in various chemical environments. nih.gov

Computational Studies on Intermolecular Interactions

The behavior of "this compound" in a larger assembly, such as in a crystal or in solution, is governed by a complex network of intermolecular interactions. Computational methods are invaluable for simulating and analyzing these non-covalent forces.

In the solid state, the arrangement of molecules in a crystal lattice is determined by a delicate balance of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. mdpi.comnih.gov Computational studies on related dihalopyridine compounds have revealed the significant role of these interactions in dictating the crystal packing. rsc.org For "this compound", the hydroxyl group can act as a hydrogen bond donor and acceptor, while the chlorine atoms can participate in halogen bonding. The pyridine ring allows for potential π-π stacking interactions.

In solution, the interactions between the solute molecule and the solvent molecules are critical in determining its solubility and conformational preferences. Simulations can model these interactions and provide insights into the solvation process.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jetir.orgnih.govacs.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govnih.gov

The process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of both the receptor and the ligand ("this compound") are prepared. This may involve obtaining crystal structures from databases or building them computationally.

Docking Simulation: A scoring function is used to evaluate different binding poses of the ligand within the active site of the receptor, predicting the most stable binding conformation.

Analysis of Interactions: The resulting docked complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor binding.

For "this compound," molecular docking could be employed to screen for potential biological targets and to understand the structural basis of its activity. Studies on other pyridine derivatives have successfully used this method to identify key residues for protein binding and to guide the design of new inhibitors. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system. researchgate.net This technique allows for the exploration of the conformational landscape of "this compound" and its behavior in a solution environment over time.

An MD simulation can reveal:

Conformational Flexibility: The molecule is not static; the ethanol (B145695) side chain can rotate relative to the pyridine ring. MD simulations can map the accessible conformations and their relative energies, providing a detailed understanding of the molecule's flexibility.

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent influences the conformation and dynamics of "this compound".

Interaction Dynamics: The formation and breaking of intermolecular interactions, such as hydrogen bonds with solvent molecules or other solute molecules, can be observed over the course of the simulation.

While specific MD simulation studies on "this compound" were not found in the surveyed literature, simulations on other substituted pyridines have been used to understand the detailed binding process with proteins and the role of solvent in these interactions. nih.gov

V. Applications As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Heterocyclic Systems in Chemical Research

The dichloropyridine core of the molecule is a valuable starting point for the synthesis of complex heterocyclic structures, which are of significant interest in various areas of chemical research.

The reactivity of the chlorine atoms on the pyridine (B92270) ring allows for their displacement, facilitating the construction of fused ring systems. This is a key strategy in creating polycyclic aromatic compounds with tailored electronic and photophysical properties. For instance, derivatives of 2,6-dichloropyridine (B45657) can be utilized in cyclization reactions to form more complex heterocyclic frameworks. google.comgoogle.com The ethanol (B145695) side chain can also be modified or participate in intramolecular reactions to build these fused systems.

A notable application is in the synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridines, which are scaffolds with potential applications in drug discovery. researchgate.net The synthesis often involves the reaction of a related epoxide, 2-chloro-3-oxiranylmethoxypyridine, with various nucleophiles to introduce diversity, followed by an intramolecular cyclization that displaces the chlorine atom to form the fused dioxino-pyridine ring system. researchgate.net

Table 1: Examples of Pyridine-Based Polycyclic Systems Derived from Dichloropyridine Precursors

Precursor Derivative Reaction Type Resulting Polycyclic System Potential Application Reference
2-Chloro-3-oxiranylmethoxypyridine Intramolecular Cyclization 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Drug Discovery researchgate.net
2,6-Dichloropyridine Cyclocondensation Pyridine-fused heterocycles Automated Library Generation nih.govresearchgate.net

The ability to selectively functionalize the dichloropyridine ring and the ethanol side chain enables the construction of a wide variety of novel pyridine-containing scaffolds. These scaffolds can possess diverse three-dimensional architectures, which is a critical aspect in the design of new bioactive molecules and functional materials.

Research has demonstrated the synthesis of 2,2'-bipyridines from 2-halopyridine precursors through various coupling methods, including those catalyzed by nickel complexes. researchgate.net These bipyridine units are fundamental components in the construction of more complex supramolecular assemblies and functional materials. Furthermore, the development of synthetic routes to pyridine-based heteroaromatic boronic acid derivatives through strategies like diboration/6π-electrocyclization opens up possibilities for creating diverse compound libraries for drug discovery. nih.govresearchgate.net

Role in Ligand Design for Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the oxygen atom of the ethanol group in 2-(2,6-dichloropyridin-3-yl)ethanol and its derivatives can act as coordination sites for metal ions. This makes the compound a valuable platform for designing ligands for various applications in coordination chemistry and catalysis.

By modifying the substituents on the pyridine ring and the structure of the ethanol side chain, it is possible to fine-tune the electronic and steric properties of the resulting ligand. This allows for the design of ligands with specific binding affinities and selectivities for different metal ions. For example, pyridine-2,6-dicarboxylic acid, a related structure, is known to form stable complexes with various metals and is a key component in the design of novel metal-organic frameworks and coordination polymers. nih.govepfl.ch The introduction of different functional groups can influence the ligand's coordination behavior and the properties of the resulting metal complex. nih.gov

The study of how ligands derived from this compound coordinate to metal centers is crucial for understanding the properties and potential applications of the resulting metal complexes. The pyridine nitrogen and the hydroxyl oxygen can coordinate to a metal in a bidentate fashion, or the ligand can bridge multiple metal centers.

Research on related pyridine-based ligands, such as 2,6-di(quinolin-8-yl)pyridines, has shown the formation of well-defined ruthenium(II) complexes with interesting photophysical and electrochemical properties. researchgate.net Similarly, complexes of silver(I) with 2',6'-difluoro-2,3'-bipyridine have been synthesized and characterized, revealing distorted trigonal-planar geometries and interesting luminescent properties. nih.gov The coordination of these types of ligands can lead to the formation of complexes with unique structures and functionalities, including mononuclear helical lanthanide building blocks. epfl.ch

Table 2: Examples of Metal Complexes with Pyridine-Based Ligands

Ligand Type Metal Ion Coordination Geometry Key Feature Reference
Pyridine-2,6-dicarboxylate Thallium(III) Distorted tricapped triangular prism Nine-coordination nih.gov
2',6'-Difluoro-2,3'-bipyridine Silver(I) Highly distorted trigonal-planar Strong blue emission nih.gov
2,6-di(quinolin-8-yl)pyridine Ruthenium(II) - Redox-stable and emissive films researchgate.net

Intermediacy in the Synthesis of Functional Materials for Academic Exploration

The versatility of this compound as a building block extends to the synthesis of functional materials. The ability to introduce various functional groups and to construct extended conjugated systems allows for the creation of materials with specific optical, electronic, or thermal properties.

For example, pyridine-3,5-dicarbonitrile (B74902) derivatives have been used to create electron-transporting organic semiconductors with long-lived emissions, which are crucial components in organic light-emitting diodes (OLEDs). beilstein-journals.org The synthesis of these materials often involves coupling reactions, such as the Sonogashira coupling, to extend the π-conjugated system. beilstein-journals.org The dichloropyridine moiety serves as a key starting point for introducing the necessary functional groups for these polymerization or coupling reactions.

Components for Supramolecular Architectures and Self-Assembly Studies

The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. Functionalized pyridines are cornerstones in the construction of these systems due to the directional coordination ability of the pyridine nitrogen and the potential for introducing other interaction sites through substitution.

While direct studies employing this compound in supramolecular chemistry are not extensively reported, its structural motifs suggest significant potential. The pyridine nitrogen can coordinate with metal ions, a fundamental interaction in the self-assembly of metallosupramolecular structures like coordination polymers and discrete metallacycles. acs.orgnih.govnih.gov The ethanol group offers a site for hydrogen bonding, a critical directional force in organizing molecules in the solid state and in solution. rsc.org

Furthermore, the 2,6-dichloro substitution pattern introduces the possibility of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). The chlorine atoms on the pyridine ring of this compound could engage in halogen bonding with suitable acceptor groups, such as other heteroatoms or anionic species, to direct the formation of specific supramolecular architectures. This type of interaction is increasingly being exploited in crystal engineering and the design of functional materials.

The table below summarizes the key functional groups of this compound and their potential roles in supramolecular chemistry.

Functional GroupPotential Supramolecular InteractionExample of Resulting Architecture
Pyridine NitrogenMetal CoordinationMetallacycles, Coordination Polymers
Ethanol (-OH)Hydrogen BondingHydrogen-bonded networks, Self-assembled monolayers
Dichloro-substitutionHalogen BondingHalogen-bonded co-crystals, Anion recognition complexes

Research on related functionalized pyridines provides a strong basis for these potential applications. For instance, pyridyl-functionalized Mn-Anderson hybrid polyoxometalates have been shown to self-assemble into coordination polymers. acs.org Similarly, pyridyl-decorated pyrene (B120774) derivatives have been used to construct fluorescent metallacycles for sensing applications. nih.gov These examples highlight the modularity and versatility that pyridyl building blocks offer in supramolecular design.

Vi. Future Research Directions and Perspectives

Exploration of Environmentally Benign Synthetic Pathways (Green Chemistry Principles)

The future synthesis of 2-(2,6-Dichloropyridin-3-yl)ethanol will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of its production. Research in this area is expected to focus on several key strategies:

Use of Greener Solvents: A significant shift away from conventional volatile organic solvents is anticipated. Studies have demonstrated the feasibility of using water as a solvent for reactions involving polyhalogenated pyridines, such as selective amination. nih.gov Another promising alternative is the use of supercritical carbon dioxide (scCO₂), which has been successfully employed as a solvent for silver-catalyzed C-C bond formation. nih.gov

Energy-Efficient Methodologies: Microwave-assisted synthesis is a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. monash.edu This technique has been effectively used for the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives, and could be adapted for the synthesis of this compound. monash.edumdpi.com

Catalytic Innovations: The development and application of novel catalysts are central to green synthesis. This includes the use of heterogeneous solid acid catalysts, such as zeolites, clays, and metal oxides, which can be easily separated from the reaction mixture and recycled. nih.gov Research into bifunctional catalysts, for instance, could also streamline synthetic routes. researchgate.net For the construction of the ethanol (B145695) side chain, exploring advanced catalytic C-C bond-forming reactions will be crucial. exlibrisgroup.comyoutube.com

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleProposed ApplicationPotential Benefits
Safer Solvents and Auxiliaries Replacement of traditional organic solvents with water or supercritical CO₂. nih.govnih.govReduced toxicity, improved safety, and easier separation.
Energy Efficiency Implementation of microwave-assisted heating for synthetic steps. monash.edumdpi.comDrastically reduced reaction times and lower energy consumption.
Catalysis Use of recyclable solid acid catalysts or advanced organometallic catalysts. nih.govnih.govIncreased reaction efficiency, atom economy, and catalyst reusability.
Atom Economy Design of synthetic routes that maximize the incorporation of all materials, such as cascade reactions. exlibrisgroup.comReduction of waste and more efficient use of starting materials.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to predict the properties of molecules and to understand reaction mechanisms at a fundamental level. Future research on this compound will heavily leverage these methods.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or other properties. chemrevlett.com For pyridine derivatives, QSAR has been successfully used to develop models for various therapeutic targets. chemrevlett.comnih.govrsc.org By applying QSAR, researchers can design and predict the potential efficacy of new analogues of this compound, prioritizing the synthesis of the most promising candidates. chemrevlett.comchemrevlett.com

Density Functional Theory (DFT): DFT calculations are invaluable for probing the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net Studies on substituted pyridines have used DFT to understand their geometries and electronic properties. nih.gov For this compound, DFT can be used to calculate properties such as charge distribution, molecular orbital energies (HOMO/LUMO), and to model reaction pathways, thereby providing a deeper mechanistic understanding. researchgate.net The performance of different DFT functionals can be benchmarked against higher-level methods to ensure accuracy. acs.org

Table 2: Computational Approaches for Studying this compound

Computational MethodResearch FocusExpected Outcome
QSAR Prediction of biological activity and ADMET properties. chemrevlett.comchemrevlett.comDesign of new derivatives with improved properties and reduced need for initial screening.
DFT Investigation of electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.netnih.govDeeper understanding of reactivity and guidance for synthetic planning.
Molecular Docking Simulation of binding interactions with biological targets. chemrevlett.comIdentification of potential protein targets and elucidation of the mechanism of action.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

To meet potential demands and to explore the chemical space around this scaffold efficiently, modern synthesis and automation technologies will be indispensable.

Flow Chemistry and Microreactors: Performing chemical syntheses in continuous flow reactors, or microreactors, offers significant advantages over traditional batch processing, including superior temperature control, enhanced safety, and straightforward scalability by "numbering-up". chimia.chabo.fi The synthesis of related pyridine ethanol derivatives has been reported, and adapting such processes to a flow system could lead to improved yields and purity for this compound. chimia.chgoogle.com

Automated Synthesis: Automated synthesis platforms enable the rapid generation of compound libraries by systematically varying reagents and reaction conditions. nih.gov Integrating the synthesis of this compound analogues onto an automated platform would accelerate the discovery of new derivatives with optimized properties, facilitating structure-activity relationship studies.

Application in Emerging Areas of Chemical Research, such as Photochemistry and Organocatalysis

The unique electronic properties of the dichloropyridine ring suggest that this compound could find applications in new and exciting areas of chemical research.

Photochemistry: Phthalocyanines containing pyridine moieties have been investigated as photosensitizers in photodynamic therapy, where they generate reactive oxygen species upon light excitation. mdpi.com The photochemical properties of this compound itself, or its derivatives, remain largely unexplored. Future work could investigate its potential use in photochemical reactions, either as a substrate, a photosensitizer, or a photostabilizer.

Organocatalysis and Ligand Development: The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential Lewis basic site for organocatalysis. youtube.com While the electron-withdrawing chlorine atoms reduce its basicity, this modulated reactivity could be exploited in specific catalytic cycles. Furthermore, the pyridine-diimine (PDI) scaffold is a well-known ligand in coordination chemistry and catalysis. nih.gov The synthesis of new ligands derived from this compound could lead to novel catalysts for a variety of organic transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.